

264W94: A Potent Inhibitor of the Ileal Bile Acid Transporter (IBAT)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	264W94	
Cat. No.:	B1244617	Get Quote

An In-depth Technical Guide on its Mechanism of Action

This technical guide provides a comprehensive overview of the mechanism of action of **264W94**, a potent and selective inhibitor of the Ileal Bile Acid Transporter (IBAT), also known as the Apical Sodium-dependent Bile Acid Transporter (ASBT). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of IBAT inhibition.

Introduction to IBAT and its Role in Enterohepatic Circulation

The enterohepatic circulation is a critical physiological process for the conservation of bile acids, which are synthesized from cholesterol in the liver and play a vital role in the digestion and absorption of fats and fat-soluble vitamins.[1][2][3][4] After aiding in digestion, the vast majority (approximately 95%) of bile acids are reabsorbed in the terminal ileum and returned to the liver via the portal circulation.[1] This efficient recycling is primarily mediated by the Ileal Bile Acid Transporter (IBAT), a key protein expressed on the apical membrane of enterocytes in the distal ileum.

Pharmacological inhibition of IBAT presents a promising therapeutic strategy for various conditions. By blocking the reabsorption of bile acids, IBAT inhibitors increase the fecal excretion of bile acids, which in turn stimulates the liver to synthesize new bile acids from cholesterol. This can lead to a reduction in circulating low-density lipoprotein (LDL) cholesterol

levels. Furthermore, the increased concentration of bile acids in the colon can have additional physiological effects.

264W94: A Profile of a Specific IBAT Inhibitor

264W94 was specifically designed as a potent inhibitor of the Ileal Bile Acid Transporter. Its chemical structure is a key determinant of its high affinity and inhibitory activity.

Quantitative Inhibitory Activity

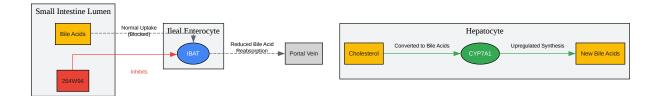
The inhibitory potency of **264W94** has been characterized in various in vitro and in vivo models. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of 264W94 against IBAT

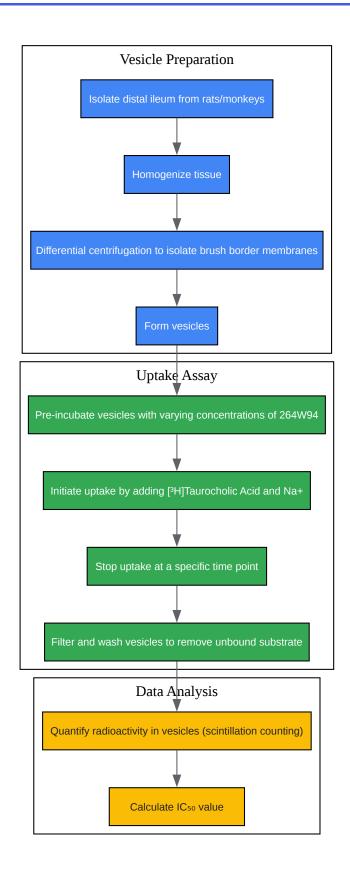
Parameter	Species/System	Substrate	Value
IC50	Rat brush border membrane vesicles	[³H]Taurocholic Acid (10 μM)	0.24 μΜ
IC50	Monkey brush border membrane vesicles	[³H]Taurocholic Acid (10 μM)	0.41 μΜ
Ki	Chinese Hamster Ovary (CHO) cells expressing human IBAT	Taurocholic Acid	0.2 μΜ

Table 2: In Vivo Efficacy of 264W94

Parameter	Species	Model	Dosage	Effect
EDзо	Rats and Mice	Decreased absorption of (75)Se- homocholic acid taurine ((75)SeHCAT)	0.02 mg/kg bid	30% reduction in absorption
Peak Inhibition	Rats	(75)SeHCAT absorption in the distal small intestine	0.1 mg/kg (single dose)	97% inhibition at 4 hours
LDL+VLDL Reduction	Diet-induced hypercholesterol emic rats	-	0.03-1.0 mg/kg bid	Up to 61% reduction


Mechanism of Action of 264W94

The primary mechanism of action of **264W94** is the competitive inhibition of the Ileal Bile Acid Transporter. By binding to IBAT, **264W94** blocks the sodium-dependent uptake of bile acids, such as taurocholic acid, from the intestinal lumen into the enterocytes. This interruption of the enterohepatic circulation of bile acids initiates a cascade of downstream physiological effects.


Signaling Pathway of IBAT Inhibition by 264W94

The inhibition of IBAT by **264W94** triggers a compensatory response in the liver, primarily involving the upregulation of cholesterol 7α -hydroxylase (CYP7A1), the rate-limiting enzyme in the synthesis of bile acids from cholesterol.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Ileal Bile Acid Transporter Inhibition for the Treatment of Chronic Constipation, Cholestatic Pruritus, and NASH PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of the Intestinal Bile Acid Transporters in Bile Acid and Drug Disposition PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ileal Bile Acid Transporter Inhibition for the Treatment of Chronic Constipation, Cholestatic Pruritus, and NASH PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- To cite this document: BenchChem. [264W94: A Potent Inhibitor of the Ileal Bile Acid Transporter (IBAT)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1244617#264w94-mechanism-of-action-on-ibat]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com